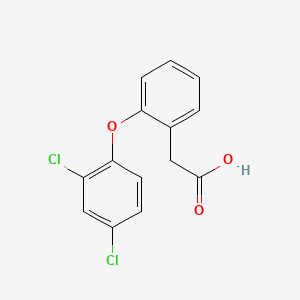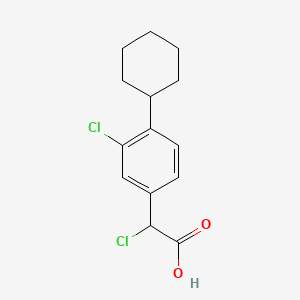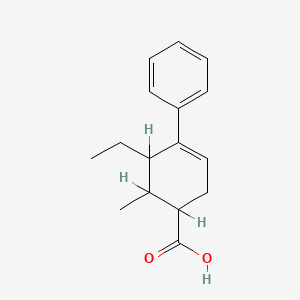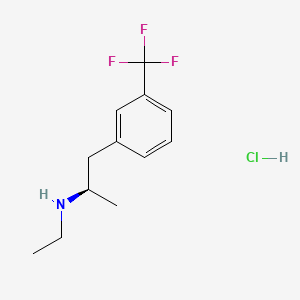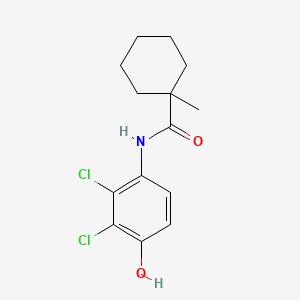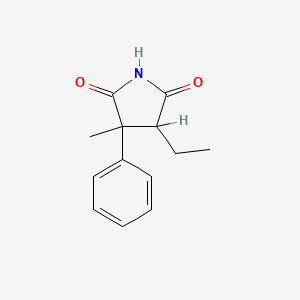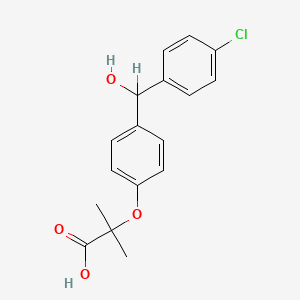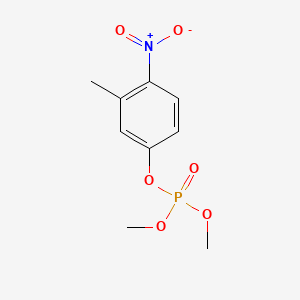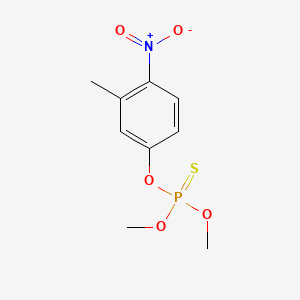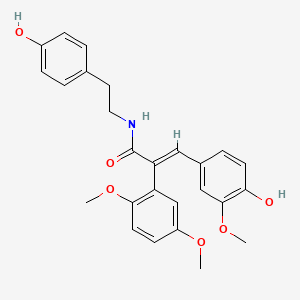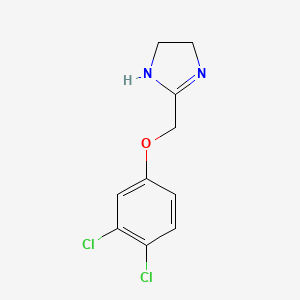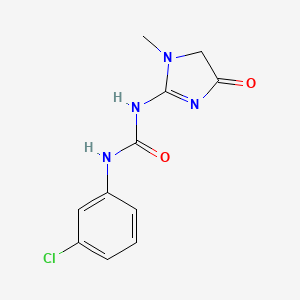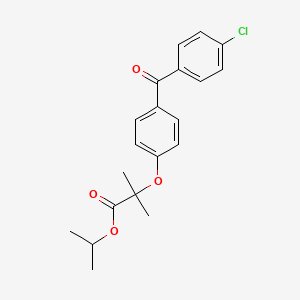![molecular formula C16H21N3O2S B1672575 (S)-2-甲基-1-[(4-甲基-5-异喹啉)磺酰基]-高哌嗪 CAS No. 451462-58-1](/img/structure/B1672575.png)
(S)-2-甲基-1-[(4-甲基-5-异喹啉)磺酰基]-高哌嗪
描述
H-1152 是一种膜渗透性和选择性的 Rho 相关蛋白激酶 (ROCK) 抑制剂。 它以其高特异性和效力而闻名,对 ROCK2 的 Ki 值为 1.6 nM,IC50 值为 12 nM 。由于其抑制 ROCK 的能力,该化合物被广泛应用于科学研究,ROCK 在各种细胞过程中发挥着至关重要的作用。
科学研究应用
H-1152 在科学研究中具有广泛的应用,包括:
化学: 用作研究 ROCK 在各种化学反应和途径中的作用的工具。
生物学: 用于细胞培养研究,以调查 ROCK 抑制对细胞形态、迁移和增殖的影响。
医学: 探索作为潜在的治疗剂用于涉及异常 ROCK 活性的疾病,例如癌症、心血管疾病和神经系统疾病。
工业: 用于开发针对 ROCK 的新药和治疗策略.
作用机制
H-1152 通过选择性抑制 ROCK 发挥作用。ROCK 的抑制会导致各种细胞过程的破坏,包括肌动蛋白细胞骨架的组织、细胞收缩和运动。H-1152 的分子靶点包括 ROCK1 和 ROCK2,它们参与这些过程的调节。 H-1152 对 ROCK 的抑制导致下游靶点的磷酸化减少,从而导致细胞功能发生改变 。
生化分析
Biochemical Properties
(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha in humans . These interactions suggest that the compound may influence signaling pathways regulated by cyclic AMP (cAMP), a crucial second messenger in many biological processes.
Cellular Effects
The effects of (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cAMP-dependent protein kinases can lead to alterations in the phosphorylation state of target proteins, thereby affecting gene expression and metabolic pathways . These changes can have downstream effects on cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of cAMP-dependent protein kinase, thereby preventing the phosphorylation of target proteins . This inhibition can lead to changes in gene expression and cellular responses. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it can lead to toxic or adverse effects, including potential renal failure when combined with other compounds . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine is involved in various metabolic pathways. It interacts with enzymes such as cAMP-dependent protein kinases, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in cellular energy balance and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
准备方法
合成路线和反应条件
H-1152 的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及使用强酸和碱,以及高温以促进所需产物的形成 。
工业生产方法
H-1152 的工业生产遵循类似的合成路线,但规模更大。该工艺针对更高产量和纯度进行了优化,通常涉及额外的纯化步骤,例如重结晶和色谱法。 使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性 。
化学反应分析
反应类型
H-1152 会经历各种化学反应,包括:
氧化: H-1152 在特定条件下可以被氧化形成不同的氧化产物。
还原: 该化合物可以被还原形成其相应的还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种亲核试剂和亲电试剂可用于取代反应.
形成的主要产物
从这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,H-1152 的氧化会导致亚砜和砜的形成,而还原会产生胺和醇 。
相似化合物的比较
类似化合物
Y-27632: 另一种具有类似作用机制但效力和选择性不同的选择性 ROCK 抑制剂。
法舒地尔: 一种临床上用于治疗脑血管痉挛和其他疾病的 ROCK 抑制剂。
GSK429286A: 一种具有不同药理特性的选择性 ROCK 抑制剂.
H-1152 的独特性
H-1152 的独特性在于其对 ROCK2 的高特异性和效力,使其成为研究 ROCK 相关途径的宝贵工具。它的膜渗透性使其能够有效地穿透细胞并发挥其抑制作用。 与其他 ROCK 抑制剂相比,H-1152 具有独特的化学结构和药代动力学特征,这可能会影响其在研究中的功效和应用 。
属性
IUPAC Name |
4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDORCFLUJZUQS-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735620 | |
| Record name | Dimethylfasudil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451462-58-1 | |
| Record name | Dimethylfasudil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


